Rogletimide
Overview
Description
Rogletimide, also known as pyridoglutethimide, is a chemical compound that was initially developed as a selective aromatase inhibitor. It is structurally related to the sedative and hypnotic drug glutethimide but does not exhibit significant sedative-hypnotic effects. This compound was investigated for its potential use in the treatment of breast cancer due to its ability to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogens .
Preparation Methods
The synthesis of Rogletimide involves several key steps:
Base-catalyzed alkylation: Ethyl 4-pyridylacetate is alkylated with iodoethane to produce ethyl 2-(4-pyridyl)butyrate.
Conjugate addition: The carbanion formed from the alkylated product undergoes a conjugate addition to acrylamide.
Intramolecular cyclization: The final step involves an intramolecular cyclization to form this compound.
Chemical Reactions Analysis
Rogletimide primarily undergoes the following types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a selective aromatase inhibitor, Rogletimide has been used in studies to understand the inhibition of estrogen biosynthesis.
Biology: Research has explored the effects of this compound on cellular processes involving estrogen production.
Medicine: Although this compound was not successful in clinical trials, it has been investigated for its potential use in treating breast cancer with fewer side effects compared to other aromatase inhibitors.
Mechanism of Action
Rogletimide exerts its effects by selectively inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition reduces the production of estrogens, which can be beneficial in conditions where estrogen plays a role in disease progression, such as breast cancer. The molecular target of this compound is the aromatase enzyme, and it interferes with the enzyme’s activity by binding to its active site .
Comparison with Similar Compounds
Rogletimide is similar to other aromatase inhibitors such as aminoglutethimide and fadrozole. it has some unique properties:
Aminoglutethimide: While both this compound and aminoglutethimide inhibit aromatase, this compound does not inhibit the cholesterol side-chain cleavage enzyme and lacks sedative effects.
Fadrozole: Fadrozole is a more potent aromatase inhibitor compared to this compound but has different pharmacokinetic properties.
Similar compounds include:
- Aminoglutethimide
- Fadrozole
- Letrozole
- Anastrozole .
This compound’s uniqueness lies in its selective inhibition of aromatase without significant sedative effects, making it a compound of interest despite its lower potency .
Properties
IUPAC Name |
3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKJWHWUDVQATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869670 | |
Record name | Rogletimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92788-10-8 | |
Record name | Rogletimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92788-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rogletimide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rogletimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROGLETIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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